CCG-1423 - 285986-88-1

CCG-1423

Catalog Number: EVT-287741
CAS Number: 285986-88-1
Molecular Formula: C18H13ClF6N2O3
Molecular Weight: 454.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The Rho family of small GTPases play an important role in transduction of cell signaling events associated with several human cancers. CCG-1423 is a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. It inhibits SRF-driven luciferase expression in PC-3 cells following stimulation with constitutively active Gα13 with an IC50 value of 1 µM. The site of inhibition in the pathway is not precisely defined but CCG-1423 appears to act on some aspect of the interaction of SRF with its transcriptional cofactor megakaryoblastic leukemia 1 (MKL1) at a point upstream of DNA binding. CCG-1423 selectively inhibits DNA synthesis, proliferation and invasion of Rho-overexpressing cell lines at nanomolar to low micromolar concentrations.
Selective inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription
CCG-1423 is a small-molecule inhibitor of RhoA transcriptional signaling. CCG-1423 displays activity in several in vitro cancer cell functional assays. CCG-1423 potently (<1 mumol/L) inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells, and whereas it inhibits the growth of RhoC-overexpressing melanoma lines (A375M2 and SK-Mel-147) at nanomolar concentrations, it is less active on related lines (A375 and SK-Mel-28) that express lower levels of Rho.

4-(5-(2-(3,5-bis(Trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride (Fosnetupitant)

Compound Description: Fosnetupitant is a medication used in combination with palonosetron and dexamethasone to prevent acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy. [] It acts as a neurokinin-1 receptor antagonist, blocking the action of substance P, a neurotransmitter involved in the vomiting reflex. []

N-[(R,R)-(E)-1-(3,4-Dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)

Compound Description: DNK333 is a potent and balanced neurokinin (tachykinin) NK(1)/NK(2) receptor antagonist. [] It exhibits high affinity for both NK(1) and NK(2) receptors, suggesting potential therapeutic applications in conditions involving these receptors. []

(2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide (Casopitant)

Compound Description: Casopitant is a neurokinin 1 (NK1) receptor antagonist that has been investigated for the treatment of major depressive disorders and the prevention of chemotherapy-induced nausea and vomiting. []

Classification

CCG-1423 is classified as a Rho/SRF pathway inhibitor, which places it within a broader category of compounds targeting small GTPases and their downstream signaling pathways. Its chemical classification is that of a synthetic organic compound, specifically designed to interact with cellular signaling mechanisms.

Synthesis Analysis

The synthesis of CCG-1423 has been detailed in various studies, highlighting methods that yield optically pure isomers. The synthesis typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including aniline derivatives and other organic reagents.
  2. Reactions:
    • A common method includes the reaction of 4-chloroaniline with an appropriate carbonyl compound under controlled conditions (e.g., temperature and solvent) to form the desired product.
    • The reactions are often carried out in anhydrous solvents such as dichloromethane or ethyl acetate.
  3. Purification: Post-reaction purification is performed using techniques like silica gel flash column chromatography to isolate CCG-1423 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity .

Technical Parameters

  • Yield: Typical yields from these synthesis routes can vary but are often reported around 50% to 66%.
  • Stereochemistry: The synthesis can produce both R- and S-isomers, which exhibit different biological activities, making stereoselectivity an important aspect of the synthesis process .
Molecular Structure Analysis

The molecular structure of CCG-1423 can be described in terms of its chemical formula, molecular weight, and stereochemical configuration:

  • Chemical Formula: CCG-1423 has a complex structure that includes multiple functional groups conducive to its biological activity.
  • Molecular Weight: Approximately 285.34 g/mol.
  • Stereochemistry: The compound features an asymmetric center leading to two stereoisomers, which have been shown to exhibit differing biological activities. The R-isomer has a specific optical rotation of +107°, while the S-isomer has -103° .

Structural Characteristics

The structural analysis reveals that CCG-1423 interacts with specific protein targets involved in the RhoA signaling pathway, influencing transcriptional regulation without altering DNA binding directly.

Chemical Reactions Analysis

CCG-1423 participates in several key chemical reactions within biological systems:

  1. Inhibition of RhoA Pathway: It selectively inhibits RhoA-mediated transcriptional activation through interference with the serum response factor and megakaryoblastic leukemia 1 interactions.
  2. Cellular Effects:
    • In cancer cell lines, CCG-1423 has been shown to inhibit DNA synthesis and cell growth, particularly in RhoC-overexpressing melanoma cells.
    • It also induces apoptosis selectively in certain cancer cell lines while having minimal effects on others that express lower levels of Rho proteins .

Technical Parameters

These reactions are characterized by their concentration-dependence, where effective concentrations of CCG-1423 are often in the nanomolar range for significant biological effects.

Mechanism of Action

The mechanism of action for CCG-1423 involves several critical pathways:

  1. Targeting Transcription Factors: CCG-1423 acts downstream of RhoA by inhibiting transcriptional activation mediated by megakaryoblastic leukemia 1 and serum response factor without affecting their DNA binding capabilities.
  2. Impact on RNA Polymerase II: Recent studies indicate that CCG-1423 reduces global RNA synthesis by inhibiting RNA polymerase II elongation, thereby dampening transcriptional responses across various genes .
  3. Cellular Pathways Affected:
    • It influences cytoskeletal gene expression through modulation of actin dynamics.
    • The compound also exhibits anti-migratory effects in cancer cells, contributing to its potential therapeutic applications .
Physical and Chemical Properties Analysis

CCG-1423 exhibits several notable physical and chemical properties:

Relevant Data

The melting point and boiling point data for CCG-1423 have not been extensively documented but are essential for practical applications in laboratory settings.

Applications

CCG-1423 has significant scientific applications across various fields:

  1. Cancer Research: As a potent inhibitor of the RhoA signaling pathway, it is being explored for its potential to treat various cancers by inhibiting tumor growth and metastasis.
  2. Fibrosis Studies: Its ability to suppress tissue fibrosis positions it as a candidate for therapeutic strategies against fibrotic diseases.
  3. Transcription Research: By modulating RNA polymerase activity, CCG-1423-derived compounds offer novel insights into transcription regulation mechanisms, potentially impacting studies on gene expression under stress conditions .
Molecular Mechanisms of Rho/SRF Pathway Modulation

The RhoA signaling pathway, culminating in Serum Response Factor (SRF)-mediated gene transcription, plays a pivotal role in fundamental cellular processes including cytoskeletal dynamics, cell migration, proliferation, and differentiation. Dysregulation of this pathway is implicated in pathologies like cancer metastasis and fibrosis. CCG-1423 (N-[2-[4(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)-benzamide) emerged as a pioneering small-molecule inhibitor specifically targeting this transcriptional program.

Inhibition of RhoA-Dependent Transcriptional Signaling Cascades

CCG-1423 functions downstream of RhoA GTPase activation. It potently inhibits transcriptional activity driven by the Serum Response Element (SRE.L) in response to stimuli like lysophosphatidic acid (LPA), which signals through Gα12/13 proteins to activate RhoA/C. Mechanistic studies demonstrate that CCG-1423 effectively blocks SRE.L-luciferase reporter activity induced by constitutively active mutants of Gα12 (Q231L), Gα13 (Q226L), RhoA (G14V), and RhoC (G14V) [1] [7]. This places its action downstream of Rho GTPase activation itself. Crucially, CCG-1423 inhibits transcription activated by the SRF co-activator Megakaryoblastic Leukemia 1 (MKL1/MRTF-A), but not by SRF-VP16 or GAL4-VP16 fusion proteins, indicating its target lies within the MKL1-dependent activation mechanism rather than affecting SRF-DNA binding directly [1]. Consequently, CCG-1423 exhibits selective cytotoxicity and anti-migratory effects in cancer cell lines overexpressing RhoC (e.g., A375M2, SK-Mel-147 melanoma cells, PC-3 prostate cancer cells) compared to lines with lower Rho expression [1].

Table 1: Transcriptional and Functional Effects of CCG-1423 in Cellular Models

Cell TypeStimulus/TraitCCG-1423 Effect (Concentration)Key OutcomeCitation
GeneralSRE.L-Luciferase ReporterInhibition (IC50 ~1 µM)Blocks RhoA/C, Gα12/13, MKL1-driven transcription[1][7]
PC-3 (Prostate Ca)LPA-induced DNA synthesisPotent inhibition (<1 µM)Suppresses proliferation[1]
A375M2 (Melanoma)RhoC-overexpressionGrowth inhibition (nanomolar), Apoptosis stimulationSelective activity against metastatic lines[1]
PC-3 (Prostate Ca)Matrigel Invasion (Rho-dependent)~90% Inhibition (3 µM)Blocks Rho/ Gα12-mediated invasion[1][7]
SKOV-3 (Ovarian Ca)Matrigel Invasion (Gαi-dependent)No EffectDemonstrates pathway specificity[1]
Endothelial CellsVEGF-induced migration/sproutingInhibitionSuppresses angiogenesis in vitro, ex vivo, in vivo[2]

Structural Basis of MKL1/SRF Interaction Disruption

While initial studies positioned CCG-1423 downstream of RhoA and upstream of MKL1/SRF complex formation, the precise structural mechanism involves interference with MKL1 nuclear translocation, a prerequisite for its interaction with SRF and activation of target genes. CCG-1423 binds directly to the N-terminal basic domain (NB) of MKL1 (also known as B2 or NLS2), located between its second and third RPEL motifs [3] [5] [9]. This NB domain functions as a critical Nuclear Localization Signal (NLS) recognized by the importin α/β1 heterodimer. Binding of CCG-1423 to the NB masks this NLS, preventing the essential interaction between MKL1 and importin α/β1, thereby sequestering MKL1 in the cytoplasm and preventing its nuclear accumulation even under activating conditions like serum stimulation [3] [5] [9]. Importantly, CCG-1423 does not disrupt the binding of monomeric G-actin to the RPEL motifs of MKL1. However, when MKL1 is complexed with G-actin, the binding of CCG-1423 to the adjacent NB domain is sterically hindered, suggesting competition or conformational interplay between G-actin binding and CCG-1423 accessibility [3] [5]. Stereochemical studies reveal that the S-isomer of CCG-1423 exhibits moderately but significantly higher potency in inhibiting MRTF-A nuclear import and SRF-mediated transcription than the R-isomer, consistent with molecular docking simulations showing more favorable binding of the S-isomer to the NB domain [9].

Nuclear Localization Signal (NLS) Interference in RPEL-Domain Proteins

The inhibitory action of CCG-1423 extends beyond MKL1/MRTF-A. Affinity pull-down assays using CCG-1423-conjugated Sepharose demonstrated direct binding to MKL1. Furthermore, CCG-1423-Sepharose also pulled down other RPEL-domain-containing proteins, including MRTF-B, myocardin, and Phactr1 [3] [5]. Phactr1, like MKL1, contains NLS sequences adjacent to its RPEL motifs, and its nuclear import is regulated by competitive binding between G-actin and importin α/β. This suggests a broader mechanism: CCG-1423 specifically targets the NLS regions of RPEL-domain proteins. Binding to these NLS sites prevents their recognition by importin α/β, effectively blocking nuclear import. Notably, proteins containing structurally distinct NLSs, such as NF-E2 related factor 2 (Nrf2) with its three basic amino acid-rich NLSs, do not bind to CCG-1423-Sepharose [3] [5]. Therefore, the inhibitory model proposes that when cellular conditions deplete the G-actin pool (e.g., upon RhoA activation promoting actin polymerization), freeing the NLS of RPEL proteins, CCG-1423 binds these exposed NLSs and directly inhibits their interaction with the nuclear import machinery.

Table 2: Specificity of CCG-1423 Binding to RPEL-Domain Proteins

RPEL-Domain ProteinBinds CCG-1423-Sepharose?NLS TypeRegulated by G-actin?Citation
MRTF-A (MKL1)YesNB (B2/NLS2) / Bipartite*Yes[3][5]
MRTF-B (MKL2)YesNB-like / Bipartite*Yes[3][5]
MyocardinYesNB-likeNo (Constitutively nuclear)[3][5]
Phactr1YesBasic regions near RPEL motifsYes[3][5]
Nrf2NoThree distinct basic NLSsNo[3][5]

*Treisman et al. proposed a bipartite NLS for MRTF-A involving NB (B2/NLS2) and another N-terminal basic domain (B3/NLS1).

Cross-Talk with MICAL2-Mediated Actin Redox Modulation

An alternative or complementary target and mechanism for CCG-1423 involves Molecule Interacting with CasL 2 (MICAL2). MICAL2 is an atypical actin-regulatory flavoprotein monooxygenase enriched in the nucleus, unlike its cytoplasmic homolog MICAL1 [4]. MICAL2 catalyzes NADPH-dependent redox modification of actin, specifically promoting F-actin depolymerization via methionine oxidation. Within the nucleus, MICAL2-mediated depolymerization of nuclear actin filaments decreases the pool of nuclear G-actin [4]. Since nuclear G-actin binds MKL1 and promotes its nuclear export, a reduction in nuclear G-actin levels leads to increased nuclear retention of MKL1 and subsequent activation of SRF/MKL1-dependent transcription [4]. CCG-1423 was identified as a direct inhibitor of MICAL2 enzymatic activity (Ki ~1.5 µM) [4] [7]. By inhibiting MICAL2, CCG-1423 prevents the redox-dependent depolymerization of nuclear actin. This maintains or increases the nuclear G-actin pool, leading to enhanced binding of G-actin to MKL1, promoting MKL1 nuclear export, and ultimately suppressing SRF/MKL1 transcriptional activity [4]. This mechanism provides a pathway for SRF/MKL1 activation independent of cytosolic actin polymerization (e.g., in neuronal cells lacking stress fibers) and positions MICAL2 as a significant target contributing to the overall cellular effect of CCG-1423, particularly in contexts involving nuclear actin dynamics.

Properties

CAS Number

285986-88-1

Product Name

CCG-1423

IUPAC Name

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide

Molecular Formula

C18H13ClF6N2O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)

InChI Key

DSMXVSGJIDFLKP-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CCG 1423
CCG-1423
CCG1423

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.